Selective Inactivity: N-benzyl-6-methyl-1H-benzimidazol-2-amine as a Negative Control for Wee1 Kinase and HSF1 Screens
In confirmatory biochemical assays, N-benzyl-6-methyl-1H-benzimidazol-2-amine exhibits EC50 values >49.8 µM against human Wee1-like protein kinase and >260 µM against mouse heat shock factor protein 1 (HSF1), indicating negligible inhibitory activity . In contrast, known Wee1 inhibitors such as MK-1775 (adavosertib) display IC50 values in the low nanomolar range (IC50 = 5 nM), while optimized benzimidazole-based kinase inhibitors achieve IC50 values in the 100–500 nM range against related targets . This stark differential in potency underscores the compound's utility as a chemically matched inactive control or as a selectivity probe to confirm target engagement specificity.
| Evidence Dimension | In vitro inhibition of Wee1 kinase |
|---|---|
| Target Compound Data | EC50 > 49,800 nM |
| Comparator Or Baseline | MK-1775 (Wee1 inhibitor): IC50 = 5 nM; Representative benzimidazole kinase inhibitor: IC50 = 100–500 nM |
| Quantified Difference | Target compound is >10,000-fold less potent than MK-1775; >100-fold less potent than benzimidazole kinase inhibitors |
| Conditions | In vitro enzyme assay (Source: The Scripps Research Institute Molecular Screening Center) |
Why This Matters
This evidence positions the compound as a validated negative control for Wee1 and HSF1 assays, essential for establishing assay windows and validating hit triage thresholds in high-throughput screening campaigns.
- [1] BindingDB. Entry BDBM43753: 6-methyl-N-(phenylmethyl)-1H-benzimidazol-2-amine. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=43753. Accessed April 2026. View Source
- [2] Hirai, H., et al. MK-1775, a small molecule Wee1 inhibitor, enhances anti-tumor efficacy of various DNA-damaging agents, including 5-fluorouracil. Cancer Biol. Ther. 2010, 9 (7), 514–522. DOI: 10.4161/cbt.9.7.11115. View Source
